9H-Imidazo(4,5-f)quinazolin-9-one, 8-butyl-3,8-dihydro-2-methyl-
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Overview
Description
9H-Imidazo(4,5-f)quinazolin-9-one, 8-butyl-3,8-dihydro-2-methyl- is a heterocyclic compound with a molecular formula of C14H16N4O. This compound is part of the imidazoquinazoline family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Imidazo(4,5-f)quinazolin-9-one, 8-butyl-3,8-dihydro-2-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction is often catalyzed by iridium and induced by visible light .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
9H-Imidazo(4,5-f)quinazolin-9-one, 8-butyl-3,8-dihydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
9H-Imidazo(4,5-f)quinazolin-9-one, 8-butyl-3,8-dihydro-2-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly in inhibiting ATM kinase.
Mechanism of Action
The mechanism of action for 9H-Imidazo(4,5-f)quinazolin-9-one, 8-butyl-3,8-dihydro-2-methyl- involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of ATM kinase, a key enzyme in the DNA damage response pathway. By inhibiting this enzyme, the compound can enhance the efficacy of DNA-damaging agents used in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]quinoxalines: Known for their anticancer and neuroprotective activities.
Imidazo[1,5-a]quinoxalines: Studied for their anti-inflammatory and antitumor properties.
Uniqueness
9H-Imidazo(4,5-f)quinazolin-9-one, 8-butyl-3,8-dihydro-2-methyl- stands out due to its specific inhibition of ATM kinase, making it a promising candidate for targeted cancer therapies. Its unique structure also allows for further functionalization, enabling the development of a wide range of derivatives with potential therapeutic applications .
Properties
CAS No. |
24898-95-1 |
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Molecular Formula |
C14H16N4O |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
8-butyl-2-methyl-3H-imidazo[4,5-f]quinazolin-9-one |
InChI |
InChI=1S/C14H16N4O/c1-3-4-7-18-8-15-10-5-6-11-13(12(10)14(18)19)17-9(2)16-11/h5-6,8H,3-4,7H2,1-2H3,(H,16,17) |
InChI Key |
JKKSHBAHRNPENM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)C3=C(C=C2)NC(=N3)C |
Origin of Product |
United States |
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